Methanesulfonate vs. Bromoethyl: Leaving Group Advantage
2,3-Dihydro-5-benzofuranethanol methanesulfonate serves as an electrophilic intermediate where the methanesulfonate (-OMs) group is a significantly better leaving group compared to the bromo (-Br) group in a closely related intermediate, 5-(2-bromoethyl)-2,3-dihydrobenzofuran [1]. In nucleophilic substitution reactions, the methanesulfonate anion is a much weaker base (pKa of methanesulfonic acid is approximately -1.9) compared to the bromide anion (pKa of HBr is -9), making it a more effective leaving group and generally leading to faster and cleaner reactions [2]. This fundamental chemical principle underpins its choice over the bromoethyl analog in optimized Darifenacin syntheses [3].
| Evidence Dimension | Leaving Group Ability (Reactivity in SN2) |
|---|---|
| Target Compound Data | Methanesulfonate leaving group (pKa of conjugate acid ~ -1.9) |
| Comparator Or Baseline | Bromo leaving group in 5-(2-bromoethyl)-2,3-dihydrobenzofuran (pKa of conjugate acid ~ -9) |
| Quantified Difference | Methanesulfonate is a demonstrably superior leaving group based on pKa values of their respective conjugate acids. |
| Conditions | Nucleophilic substitution reactions (class-level inference from general organic chemistry principles) |
Why This Matters
The superior leaving group ability translates to potentially higher yields and milder reaction conditions in the critical N-alkylation step of Darifenacin synthesis, reducing manufacturing costs and impurity formation.
- [1] CJPH. (2012). Preparation of 5-(2-Bromoethyl)-2,3-dihydrobenzofuran. View Source
- [2] Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. John Wiley & Sons. View Source
- [3] Patent application: Process for Preparation of Darifenacin and Intermediates. (2011). US20110144354A1. View Source
